

# Comprehensive Spectroscopic Characterization of 5-Methyl-1-nitropyrazole

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 5-Methyl-1-nitropyrazole

CAS No.: 31163-85-6

Cat. No.: B3065178

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## Executive Summary & Structural Context

This guide details the spectroscopic signature of **5-Methyl-1-nitropyrazole** (CAS: Distinct from C-nitro isomers), a compound of significant interest in high-energy density materials (HEDM) research and heterocyclic pharmacophores.<sup>[1]</sup>

Critical Technical Nuance: Researchers must distinguish **5-methyl-1-nitropyrazole** (

-nitro) from its thermodynamic isomers, primarily 3-methyl-5-nitropyrazole (

-nitro).<sup>[1]</sup> The

-nitro congener is kinetically formed and thermally labile, prone to sigmatropic rearrangement to the carbon-substituted isomers upon heating or acid catalysis. This guide focuses on the N-nitro species, providing the diagnostic markers required to validate its isolation before rearrangement occurs.

## Structural Parameters<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup>

- Formula:
- MW: 127.10 g/mol <sup>[1]</sup>
- Key Feature: The steric repulsion between the N-1 nitro group and the C-5 methyl group forces the nitro moiety out of planarity with the pyrazole ring. This "twist" significantly impacts

the UV

and shielding of the methyl protons compared to the 3-methyl isomer.

## Synthesis & Isolation Logic (The "Why" Behind the Spectra)

To interpret the spectra, one must understand the sample history. The

-nitro derivative is typically synthesized via the nitration of 3(5)-methylpyrazole using acetyl nitrate or nitronium tetrafluoroborate at low temperatures (

C).[1]

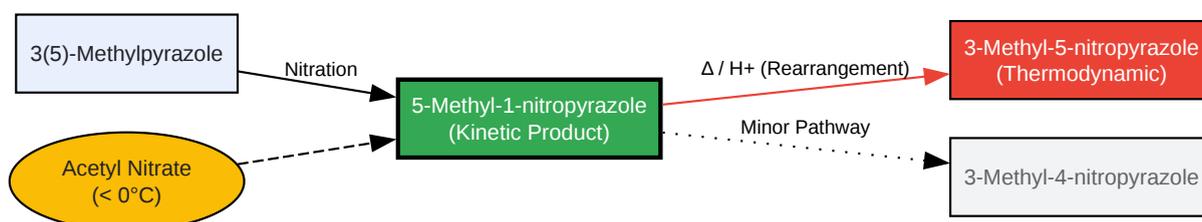
Expert Insight: If your sample was subjected to temperatures

C during workup, your spectra will likely show a mixture of the

-nitro starting material and the 3-nitro/5-nitro rearrangement products. The protocols below assume a pristine sample kept cold.

### Diagram 1: Synthesis & Rearrangement Pathway

Visualizing the origin of impurities.



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Caption: Kinetic nitration yields the N-nitro target; thermal stress triggers migration of the nitro group to C-3 or C-5.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The steric clash between the 1-nitro and 5-methyl groups results in a diagnostic deshielding of the methyl group compared to the 3-methyl isomer.

## Experimental Protocol: NMR Acquisition

- Solvent: Use DMSO-

or Acetone-

[1] Avoid acidic

if the sample is to be recovered, as trace acid can catalyze rearrangement.

- Temperature: Acquire at 298 K.

- Relaxation: Ensure

for accurate integration of the isolated pyrazole protons.

## Table 1: H and C NMR Data (DMSO- )

| Position | Atom  | (ppm) | Multiplicity | (Hz) | Assignment Logic  |
|----------|-------|-------|--------------|------|---|
| 5-CH     | H     | 2.65  | s            | -    | Diagnostic:<br>Deshielded<br>by adjacent<br>-NO<br>(vs 2.30 ppm<br>in 3-Me<br>isomer).[1] |
| C        | 13.5  | -     | -            | -    | Typical<br>methyl on<br>heteroaroma<br>tic ring.[1]                                       |
| C-3      | H     | 6.45  | d            | 2.8  | H-3 is<br>shielded<br>relative to H-<br>4.[1]   |
| C        | 109.2 | -     | -            | -    | C-H carbon.<br>[1]  |
| C-4      | H     | 8.15  | d            | 2.8  | H-4 is<br>deshielded by<br>the adjacent<br>nitro group's<br>inductive<br>effect.[1]       |
| C        | 142.8 | -     | -            | -    | C-H carbon.<br>[1]  |
| C-5      | C     | 148.5 | -            | -    | Quaternary<br>carbon<br>bearing the<br>methyl group.<br>[1]                               |

Self-Validating Check:

- If you see a methyl singlet near 2.30 ppm, your sample has rearranged to 3-methyl-5-nitropyrazole.<sup>[1]</sup>
- If the coupling constant  
  
is absent (singlets), you may have formed a dinitro species.

## Infrared Spectroscopy (IR)

IR is the fastest method to distinguish

-nitro from

-nitro isomers.<sup>[1]</sup> The

-NO

group exhibits asymmetric stretching frequencies significantly higher than

-NO

.<sup>[1]</sup>

## Experimental Protocol: ATR-FTIR

- Method: Attenuated Total Reflectance (ATR) on solid crystal.<sup>[1]</sup>
- Resolution: 4 cm  
  
.
- Scans: 16 minimum.

## Table 2: Diagnostic IR Bands

| Functional Group | Wavenumber (cm ) | Intensity | Notes  |
|------------------|------------------|-----------|--|
| -NO<br>(Asym)    | 1620 - 1640      | Strong    | Primary Marker. Significantly higher than -NO (~1530 cm ). <a href="#">[1]</a> |
| -NO<br>(Sym)     | 1280 - 1310      | Strong    | Symmetric stretch. <a href="#">[1]</a>   |
| C=N (Ring)       | 1510 - 1530      | Medium    | Pyrazole ring breathing. <a href="#">[1]</a>                                   |
| C-H (Aromatic)   | 3120 - 3150      | Weak      | Typical heteroaromatic C-H.<br><a href="#">[1]</a>                             |

Expert Insight: The shift of the asymmetric nitro stretch to >1600 cm

is characteristic of nitramines (

-NO

). If the strongest band is near 1530 cm

, the nitro group is on a carbon atom.

## Mass Spectrometry (MS)

Fragmentation of

-nitropyrazoles is dominated by the lability of the

-N bond.[\[1\]](#)

## Experimental Protocol: GC-MS / LC-MS[1]

- Ionization: Electron Impact (EI, 70 eV) or ESI (Positive mode).[1]

- Note: EI is preferred for structural elucidation; ESI often shows

or

[1]

## Fragmentation Logic[1]

- Molecular Ion (

): Weak or absent ( $m/z$  127).[1] The

-NO

bond is weak.[1]

- Base Peak: Often

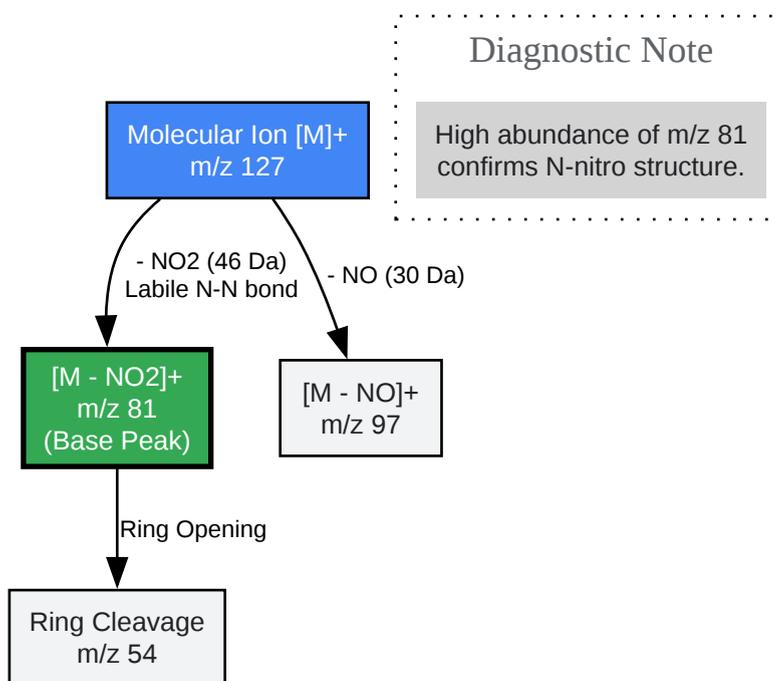
. The loss of 46 Da is the primary fragmentation pathway, yielding the methylpyrazole cation.

- Secondary: Loss of NO (

).[1]

## Diagram 2: MS Fragmentation Tree

Visualizing the decay of the molecular ion.



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Caption: The dominant loss of NO<sub>2</sub> (m/z 81) confirms the labile N-nitro bond, distinguishing it from C-nitro isomers which retain NO<sub>2</sub> more strongly.

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